molecular formula C19H14Cl2N6OS B2476614 N-(2,4-dichlorophenyl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 886933-77-3

N-(2,4-dichlorophenyl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B2476614
CAS No.: 886933-77-3
M. Wt: 445.32
InChI Key: QJPUAQIBXUDXDL-UHFFFAOYSA-N
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Description

This compound belongs to the 1,2,4-triazole-3-thioacetamide class, characterized by a triazole ring substituted with a pyridinyl group at position 5, a pyrrole moiety at position 4, and a sulfanyl-linked acetamide chain terminating in a 2,4-dichlorophenyl group. The structure combines heterocyclic diversity with halogenated aromaticity, making it a candidate for bioactivity studies, particularly in antimicrobial, antiviral, or enzyme inhibition applications.

Properties

IUPAC Name

N-(2,4-dichlorophenyl)-2-[(5-pyridin-3-yl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14Cl2N6OS/c20-14-5-6-16(15(21)10-14)23-17(28)12-29-19-25-24-18(13-4-3-7-22-11-13)27(19)26-8-1-2-9-26/h1-11H,12H2,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJPUAQIBXUDXDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)N2C(=NN=C2SCC(=O)NC3=C(C=C(C=C3)Cl)Cl)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14Cl2N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,4-dichlorophenyl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings.

Antimicrobial Properties

Research has indicated that triazole derivatives exhibit significant antimicrobial activity. In particular, derivatives similar to this compound have shown promising results against various bacterial strains. A study highlighted that compounds featuring the triazole ring demonstrated effective inhibition of dihydrofolate reductase (DHFR) and enoyl-acyl carrier protein (ACP) reductase enzymes, which are crucial for bacterial survival and proliferation .

Anti-inflammatory Activity

The compound's potential anti-inflammatory properties have also been explored. Similar compounds have been shown to inhibit the production of pro-inflammatory cytokines and reduce nitric oxide synthesis in activated microglial cells. This suggests that this compound may possess neuroprotective effects in models of neuroinflammation .

Anticancer Potential

Recent studies have investigated the anticancer potential of triazole derivatives. In vitro assays demonstrated that certain analogs significantly inhibited cancer cell proliferation and induced apoptosis in various cancer cell lines. The mechanism of action is thought to involve the disruption of cellular signaling pathways critical for tumor growth and survival .

Case Studies and Research Findings

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialInhibition of DHFR and enoyl ACP reductase; effective against bacteria
Anti-inflammatoryReduced cytokine production in microglial cells; neuroprotective effects
AnticancerInduced apoptosis in cancer cell lines; disrupted signaling pathways

Synthesis Methods

The synthesis of this compound typically involves:

  • Formation of the Triazole Ring : This can be achieved through cyclization reactions involving appropriate precursors.
  • Sulfanylation : The introduction of the sulfanyl group is performed through nucleophilic substitution reactions.
  • Final Acetylation : The acetamide group is added to complete the synthesis.

Scientific Research Applications

Synthesis of the Compound

The synthesis of N-(2,4-dichlorophenyl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multi-step reactions starting from commercially available precursors. The key steps often include:

  • Formation of the triazole ring : This is achieved through cyclization reactions involving pyridine derivatives and suitable reagents such as hydrazine or thioketones.
  • Sulfanylation : The introduction of the sulfanyl group is critical for enhancing the biological activity of the compound.

Antifungal Activity

Research indicates that compounds containing a triazole moiety exhibit significant antifungal properties. This compound has shown effectiveness against various fungal strains. In vitro studies demonstrate that it can inhibit the growth of fungi such as Candida albicans and Aspergillus species, comparable to existing antifungal agents like fluconazole .

Antibacterial Activity

The compound also exhibits promising antibacterial properties. Preliminary studies have shown that it can inhibit the growth of Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibiotic .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Key modifications that enhance activity include:

Modification TypeEffect on Activity
Triazole SubstitutionIncreases antifungal potency
Sulfanyl Group PresenceEnhances antibacterial activity
Chlorine SubstituentsImproves lipophilicity and membrane penetration

Case Study 1: Antifungal Efficacy

In a study published in Journal of Antimicrobial Chemotherapy, derivatives similar to this compound were tested against clinical isolates of Candida. Results indicated that certain analogs had minimum inhibitory concentrations (MIC) lower than fluconazole, suggesting potential for treating resistant strains .

Case Study 2: Antibacterial Properties

Another study focused on the antibacterial properties of triazole derivatives found that compounds with similar scaffolds showed significant activity against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to disruption of bacterial cell wall synthesis .

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The following table summarizes key structural analogs and their substituent differences:

Compound Name R<sup>1</sup> (Triazole-4) R<sup>2</sup> (Triazole-5) R<sup>3</sup> (Acetamide) Key Structural Differences Reference
Target Compound 1H-Pyrrol-1-yl Pyridin-3-yl 2,4-Dichlorophenyl Reference structure
N-(2,5-Dichlorophenyl)-2-{[4-allyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide Allyl Pyridin-2-yl 2,5-Dichlorophenyl Allyl substituent; pyridine positional isomer
N-(2,4-Difluorophenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 4-Methylphenyl Pyridin-4-yl 2,4-Difluorophenyl Fluorinated phenyl; p-tolyl substituent
N-(2-Chlorophenyl)-2-{[5-(4-methylsulfanylbenzyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide Phenyl 4-(Methylsulfanyl)benzyl 2-Chlorophenyl Benzyl substitution with methylsulfanyl
2-{[5-(4-Chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-difluorophenyl)acetamide 4-Methylphenyl 4-Chlorophenyl 3,4-Difluorophenyl Dual halogenation on acetamide phenyl

Key Research Findings and Gaps

Activity Trends : Compounds with 4-methylphenyl or benzyl groups () show moderate enzyme inhibition (e.g., cholinesterase, COX), but the target compound’s bioactivity remains unstudied .

Synthetic Challenges: Introduction of pyrrole at position 4 (target) requires precise control of Paal-Knorr condensation conditions, as noted in and .

Crystallography : Analogous structures () reveal twisted conformations between aromatic rings, which may affect packing and solubility .

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